4-Piperidinol,4-methyl-,acetate(ester)(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol,4-methyl-,acetate(ester)(9CI) is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a piperidine ring substituted with a hydroxyl group and a methyl group, and esterified with acetic acid. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 4-Piperidinol,4-methyl-,acetate(ester)(9CI) typically involves the esterification of 4-methylpiperidinol with acetic acid or its derivatives. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
4-Piperidinol,4-methyl-,acetate(ester)(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions using reagents like bromine or chlorine.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol,4-methyl-,acetate(ester)(9CI) has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving piperidine compounds.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinol,4-methyl-,acetate(ester)(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active piperidinol, which can then interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Piperidinol,4-methyl-,acetate(ester)(9CI) can be compared with other piperidine derivatives, such as:
4-Piperidinol,1-acetyl-,acetate(ester)(9CI): Similar structure but with an additional acetyl group.
4-Piperidinol,4-ethyl-,acetate(ester)(9CI): Similar structure but with an ethyl group instead of a methyl group.
4-Piperidinol,4-phenyl-,acetate(ester)(9CI): Similar structure but with a phenyl group instead of a methyl group.
The uniqueness of 4-Piperidinol,4-methyl-,acetate(ester)(9CI) lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H15NO2 |
---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(4-methylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
PUVLVLXHYXMMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCNCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.